In Vitro Kv7.2/Kv7.3 Potency: Azetukalner Demonstrates ~20-Fold Greater Potency Than Ezogabine/Retigabine
In head-to-head preclinical comparative studies, azetukalner exhibited approximately 20-fold greater potency at the Kv7.2/Kv7.3 heterotetramer compared to the first-generation Kv7 opener ezogabine (retigabine), as measured across two independent assay platforms [1].
| Evidence Dimension | EC50 for Kv7.2/Kv7.3 potentiation |
|---|---|
| Target Compound Data | 0.034 µM (K+ flux assay); 0.042 µM (electrophysiology) |
| Comparator Or Baseline | Ezogabine: 0.950 µM (K+ flux assay); 0.920 µM (electrophysiology) |
| Quantified Difference | ~20-fold lower EC50 (higher potency) for azetukalner |
| Conditions | In vitro K+ flux assays and patch-clamp electrophysiology on Kv7.2/Kv7.3 heterotetramers |
Why This Matters
Higher target potency enables lower clinical dosing (10-25 mg once daily for azetukalner versus 600-1200 mg daily in divided doses for retigabine), potentially reducing off-target effects and improving therapeutic index.
- [1] Beatch GN, et al. Preclinical In Vitro and In Vivo Comparison of the Kv7 Activator XEN1101 with Ezogabine. AES Abstract, 2020. View Source
